N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrole ring, and a difluorobenzyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual rings (the oxadiazole and the pyrrole), followed by their connection via the acetamide linkage. The difluorobenzyl group would likely be introduced in a later step, possibly through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an oxadiazole ring, which is a heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a pyrrole ring, another heterocyclic ring containing four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the oxadiazole ring might undergo electrophilic substitution reactions, while the pyrrole ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorobenzyl group could increase its lipophilicity, which might influence its solubility and its ability to cross biological membranes .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives' synthesis and characterization, leading to coordination complexes with potential antioxidant activity (Chkirate et al., 2019).
Antimicrobial and Hemolytic Activity
- Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, including derivatives similar in structure to the compound , showing antimicrobial and hemolytic activities (Gul et al., 2017).
Cancer Cell Line Inhibition
- A study by Panchal et al. (2020) investigated oxadiazole derivatives as inhibitors for Collapsin response mediator protein 1 (CRMP 1) in lung cancer (Panchal et al., 2020).
- Ravinaik et al. (2021) designed and synthesized benzamides with 1,3,4-oxadiazole structures, evaluating their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antifungal and Apoptotic Effects
- Çavușoğlu et al. (2018) synthesized triazole-oxadiazole compounds, assessing their antifungal and apoptotic effects against Candida species (Çavușoğlu et al., 2018).
Molecular Docking and Photovoltaic Efficiency Modeling
- Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and molecular docking on bioactive benzothiazolinone acetamide analogs, evaluating their potential in photovoltaic efficiency modeling (Mary et al., 2020).
Future Directions
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2/c1-14-4-6-15(7-5-14)21-26-22(30-27-21)19-3-2-10-28(19)13-20(29)25-12-16-8-9-17(23)11-18(16)24/h2-11H,12-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOQZMGNNQVCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
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